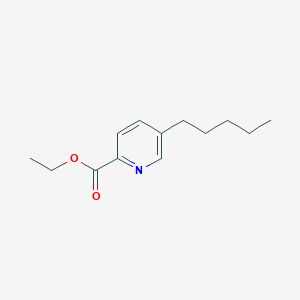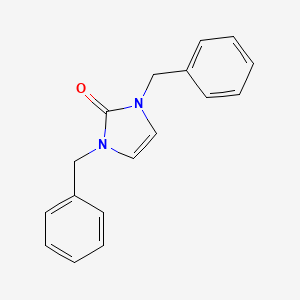
1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one: is a heterocyclic compound belonging to the imidazolone family. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the imidazolone ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N’-dibenzylurea with glyoxal in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can yield dihydroimidazolone derivatives.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include various substituted imidazolones, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
1,3-Dihydro-2H-imidazol-2-one: A simpler analog without the benzyl groups, used in similar applications.
1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one: Another derivative with different substituents, showing unique properties.
Uniqueness: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one stands out due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound in drug design and material science .
Propiedades
Número CAS |
62216-57-3 |
|---|---|
Fórmula molecular |
C17H16N2O |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1,3-dibenzylimidazol-2-one |
InChI |
InChI=1S/C17H16N2O/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clave InChI |
ZTKHNPJNKUGXLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CN(C2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



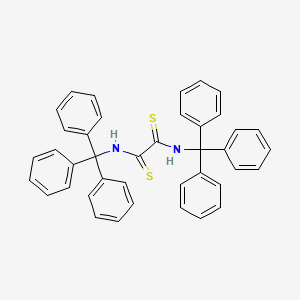
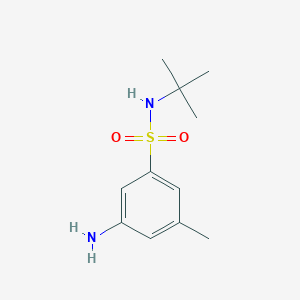


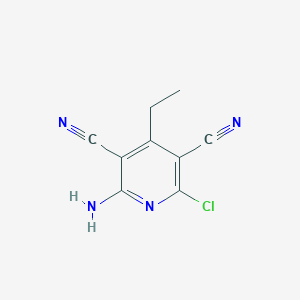
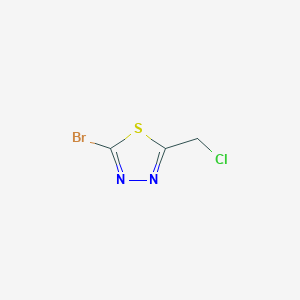
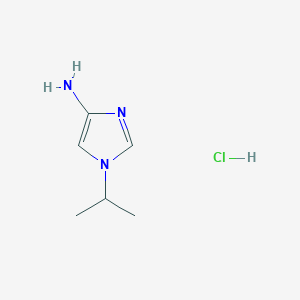
![1-(1-propylbenzimidazol-2-yl)-N,N-bis[(1-propylbenzimidazol-2-yl)methyl]methanamine](/img/structure/B13937393.png)

![[2-(4-Methyl-imidazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B13937406.png)

